molecular formula C6H10Cl2N4O2 B2949762 5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride CAS No. 2126160-20-9

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

Katalognummer B2949762
CAS-Nummer: 2126160-20-9
Molekulargewicht: 241.07
InChI-Schlüssel: BVPJYXBZQIWQFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is also known as 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride . It has a molecular weight of 241.08 . The IUPAC name and InChI code provide a standardized way to identify it .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4O2.2ClH/c11-6(12)4-2-10-3-8-9-5(10)1-7-4;;/h3-4,7H,1-2H2,(H,11,12);2*1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate for Antidiabetic Drugs

This compound serves as a crucial pharmaceutical intermediate in the synthesis of Sitagliptin phosphate , an oral hypoglycemic agent used to treat type 2 diabetes. It acts as a dipeptidyl peptidase-4 inhibitor, showcasing its significance in medicinal chemistry .

Antibacterial Activity

Derivatives of Triazolo[4,3-a]pyrazine exhibit a broad spectrum of biological activities including antibacterial properties. This makes them valuable in drug discovery programs aimed at combating bacterial infections .

Antifungal and Antimalarial Properties

The compound’s derivatives are also known for their antifungal and antimalarial activities, contributing to the development of treatments for these infectious diseases .

Anti-platelet Aggregation

Another medical application is its role in anti-platelet aggregation, which is crucial for preventing blood clots that can lead to strokes or heart attacks .

Anticonvulsant Properties

The compound has been identified to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy and other seizure disorders .

Enzyme Inhibition

It has been found to inhibit various enzymes, such as carbonic anhydrase and cholinesterase, which are involved in numerous physiological processes and diseases .

Each of these applications demonstrates the versatility and importance of this compound in scientific research and pharmaceutical development. The compound’s ability to serve as a building block for medicinal chemistry further emphasizes its value in the creation of new therapeutic agents .

Safety and Hazards

The safety information available indicates that this compound may be a potential irritant to eyes, skin, and the respiratory system . It should be handled with care to avoid any potential hazards.

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.2ClH/c11-6(12)4-2-10-3-8-9-5(10)1-7-4;;/h3-4,7H,1-2H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPJYXBZQIWQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=NN=CN21)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride

CAS RN

2126160-20-9
Record name 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.